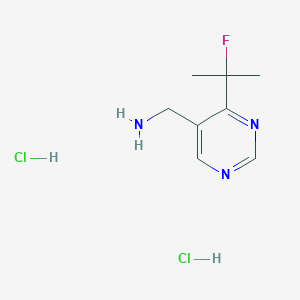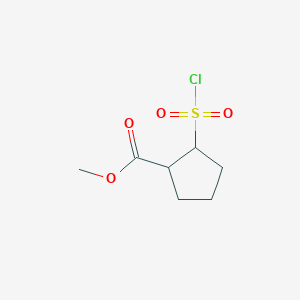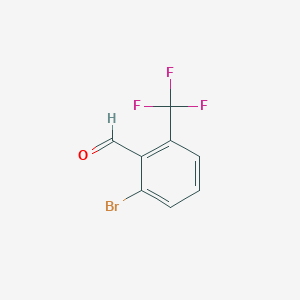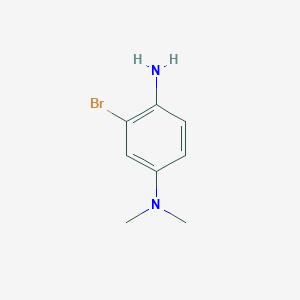
5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride
Vue d'ensemble
Description
5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride, commonly referred to as 5-AMPP-4-FPP, is a fluorinated pyrimidine derivative that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of 253.13 g/mol and a melting point of 155-157 °C. 5-AMPP-4-FPP is a highly versatile compound, with a wide range of potential uses in the laboratory.
Applications De Recherche Scientifique
Synthesis and Chemical Modifications
- The synthesis of amino-5-arylsulfonylpyrimidines through the reaction of various α-(ethoxymethylene)arylsulfonylacetonitriles with guanidine or substituted amidines, exploring the chemical flexibility and potential modifications of pyrimidine derivatives for further pharmaceutical applications (Santilli et al., 1971).
Biological and Pharmacological Activities
Antimalarial activity of orotate analogs that inhibit dihydroorotase and dihydroorotate dehydrogenase, demonstrating the potential of pyrimidine derivatives in the design of new antimalarial drugs (Krungkrai et al., 1992).
The development of potent deoxycytidine kinase (dCK) inhibitors utilizing 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine as a key intermediate, highlighting the compound's relevance in cancer therapy research (Zhang et al., 2009).
Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil, underlining the importance of pyrimidine derivatives in developing chemotherapeutic agents with potentially fewer side effects (Rosowsky et al., 1981).
Structural and Mechanistic Studies
- Quantum Chemical Calculations and Hirshfeld Surface Analysis of a specific pyrimidine derivative, providing insights into the molecular structure and intermolecular interactions critical for the design of drugs based on pyrimidine scaffolds (Gandhi et al., 2016).
Propriétés
IUPAC Name |
[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3.2ClH/c1-8(2,9)7-6(3-10)4-11-5-12-7;;/h4-5H,3,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZJBJNSBHANCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)


![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)


![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)

![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)


